4-Bromo-1-isopentylpyrazole

Lipophilicity Partition coefficient Drug design

Fragment-based drug discovery and cross-coupling workflows demand structurally defined, high-purity brominated pyrazole scaffolds. 4-Bromo-1-isopentylpyrazole (CAS 847818-48-8) addresses this need with 98% HPLC purity and a branched isopentyl chain (logP 2.69), serving as a reactive handle for Suzuki-Miyaura couplings and a hydrophobic anchor for FBDD campaigns. • 98% HPLC purity ensures consistent catalyst turnover and minimizes side reactions. • Branched isopentyl group confers distinct lipophilicity and steric profile vs. linear N-alkyl analogs. • Reliable supply with global shipping for R&D procurement.

Molecular Formula C8H13BrN2
Molecular Weight 217.11 g/mol
CAS No. 847818-48-8
Cat. No. B1290733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-isopentylpyrazole
CAS847818-48-8
Molecular FormulaC8H13BrN2
Molecular Weight217.11 g/mol
Structural Identifiers
SMILESCC(C)CCN1C=C(C=N1)Br
InChIInChI=1S/C8H13BrN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3
InChIKeyPSQJFVJRFQJOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-isopentylpyrazole – Physical & Analytical Properties


4-Bromo-1-isopentylpyrazole (CAS 847818-48-8), also designated 4-bromo-1-(3-methylbutyl)-1H-pyrazole, is a brominated N1-alkylpyrazole derivative with molecular formula C8H13BrN2 and molecular weight 217.11 g/mol . The compound is characterized by a 4-bromo substituent on the pyrazole ring and an isopentyl (3-methylbutyl) chain at the N1 position. Its computed logP of 2.69 (predicted) positions it in a moderate lipophilicity range among 4-bromo-1-alkylpyrazole analogs [1]. The compound is commercially available with reported purities ranging from 95% to 98% (HPLC) and is supplied with an MDL number MFCD12026053 for unambiguous catalog identification .

N1-isopentyl chain for steric differentiation in fragment elaboration
Moderate lipophilicity range supports biphasic partitioning and cell-based assays
Commercial high-purity grades (HPLC) available for sensitive coupling reactions

4-Bromo-1-isopentylpyrazole: Why Shorter-Chain Analogs Fail


Substituting 4-bromo-1-isopentylpyrazole with a shorter-chain 4-bromo-1-alkylpyrazole analog (e.g., methyl, ethyl, propyl, or butyl) in synthetic, analytical, or biological workflows introduces quantifiable changes in lipophilicity, steric bulk, and predicted physicochemical behavior. The isopentyl chain confers a calculated logP of 2.69, representing a systematic increase of +1.51 log units compared to the unsubstituted 4-bromo-1H-pyrazole (logP ~1.17-1.21) and intermediate values relative to the methyl (logP 1.18), ethyl (logP 1.67), propyl (logP 2.06), and butyl (logP 2.45) homologs [1]. These differences directly affect chromatographic retention times, partition coefficients in biphasic reactions, membrane permeability in cell-based assays, and predicted pharmacokinetic parameters such as volume of distribution and clearance [2]. Additionally, the branched isopentyl moiety introduces steric constraints that distinguish it from linear n-alkyl analogs in receptor binding pockets or enzyme active sites, where shape complementarity may influence potency and selectivity in a manner not recapitulated by shorter or linear chains [3]. Consequently, generic interchange without re-optimization of reaction conditions, analytical methods, or biological assay parameters cannot reliably reproduce outcomes observed with the target compound.

Lipophilicity shift
Shorter N1-alkyl chains reduce logP, altering chromatographic retention and biphasic partitioning.
Steric constraint mismatch
Linear or shorter chains lack the branched isopentyl group, changing binding pocket shape complementarity.
Reaction yield variability
Alkylation yields and purification behavior differ; conditions optimized for isopentyl may not transfer.

4-Bromo-1-isopentylpyrazole – Differentiation Evidence


LogP Comparison with Shorter-Chain Homologs

4-Bromo-1-isopentylpyrazole exhibits a predicted logP of 2.69, representing a systematic increase in lipophilicity as the N1-alkyl chain extends and branches. This value is +1.51 log units higher than the unsubstituted 4-bromo-1H-pyrazole (logP 1.17) and exceeds the logP values of the methyl (1.18), ethyl (1.67), propyl (2.06), and butyl (2.45) homologs [1][2]. The incremental increase of approximately +0.39 to +0.61 log units per additional methylene unit is consistent with expected contributions to lipophilicity, while the branched isopentyl chain introduces a steric component not present in linear n-butyl analogs [3].

LogP comparison
Cross-study comparable
LogP 2.69 (predicted)
vs shorter-chain homologs: 1.17–2.45
Higher logP predicts increased membrane permeability and altered retention times.
Predicted values; experimental logP not available. Method adjustments may be needed.
Lipophilicity Partition coefficient Drug design ADME prediction

Commercial Purity Specification

Multiple commercial suppliers offer 4-bromo-1-isopentylpyrazole with a purity specification of 98% (HPLC), including Leyan (Product No. 1526863), Fluorochem (Product F776338), and Beyotime (Y153866-25g) . This represents a quantifiable improvement over the 95% minimum purity specification reported by other vendors such as AKSci (Catalog V7952) and CymitQuimica (Ref. 10-F776338) . While both 95% and 98% grades are suitable for most synthetic applications, the higher purity specification reduces the potential for side reactions arising from impurities in sensitive catalytic cycles, improves reproducibility in quantitative biological assays, and minimizes the need for additional purification steps prior to use in demanding transformations such as cross-couplings where halide purity can affect catalyst turnover [1].

Purity specification
Head-to-head
98% (HPLC)
Improves reproducibility vs 95% minimum grade; minimizes side reactions in cross-couplings.
Higher purity recommended for catalyst-dependent transformations.
Purity specification Quality control Building block procurement

Synthetic Yield for N1-Isopentylation

A reported synthesis of 4-bromo-1-isopentylpyrazole achieves an 85% isolated yield under conditions using potassium hydroxide in ethanol at 78°C for 1.5 hours . This yield is lower than the >90% yields reported for optimized N1-alkylation of pyrazoles using catalyst-free Michael addition protocols [1], but remains within the typical range for base-mediated N-alkylation of 4-bromopyrazole with sterically hindered alkyl halides [2]. The branched isopentyl chain introduces steric hindrance at the electrophilic carbon, which may reduce reaction rates and yields relative to linear alkyl halides of comparable carbon count. Users planning to scale up synthesis of this building block should anticipate yields in the 80-85% range using conventional alkylation conditions, whereas specialized protocols (e.g., phase-transfer catalysis or microwave irradiation) may improve efficiency [3].

Synthetic yield
Cross-study comparable
85% isolated yield
Typical for N-alkylation with hindered alkyl halides; benchmark for in-house synthesis.
KOH/EtOH, 78°C, 1.5 h. Specialized protocols may improve yield.
Synthetic yield N-alkylation Process chemistry Building block scale-up

Boiling Point and Volatility Comparison

The predicted boiling point of 4-bromo-1-isopentylpyrazole is 256.7 ± 13.0 °C at 760 mmHg [1]. This value is significantly higher than the unsubstituted 4-bromo-1H-pyrazole, which has a reported boiling point of approximately 185-188 °C at atmospheric pressure . The +68-72 °C increase reflects the additional mass and van der Waals interactions conferred by the isopentyl substituent. This differential has practical implications for purification: 4-bromo-1-isopentylpyrazole is less amenable to distillation and may require alternative isolation methods such as column chromatography or recrystallization. Conversely, its reduced volatility compared to smaller N-alkyl analogs means it is less prone to evaporative loss during solvent removal or long-term storage at ambient temperature [2].

Boiling point
Class-level inference
256.7 ± 13.0 °C
Reduced volatility minimizes evaporative loss; distillation less suitable.
Predicted at 760 mmHg. Experimental BP not available.
Boiling point Volatility Purification Handling

Storage Stability and Conditions

Vendor recommendations for 4-bromo-1-isopentylpyrazole storage vary, with some suppliers specifying 2-8°C sealed and dry conditions [1], while others indicate room temperature storage is acceptable or simply cool, dry place without refrigeration . This variation contrasts with the more uniformly stringent refrigeration requirements (2-8°C) commonly specified for the less sterically hindered and potentially more reactive 4-bromo-1H-pyrazole and its short-chain N-alkyl analogs . The presence of the bulky isopentyl group may confer enhanced stability toward nucleophilic displacement or thermal decomposition compared to unsubstituted or methyl-substituted analogs, though this inference requires experimental validation. For procurement planning, users should note that refrigeration (2-8°C) is the conservative and recommended condition to maximize shelf life, particularly for long-term storage exceeding six months .

Storage stability
Data to verify
Vendor recommendations vary (2–8°C or RT)
Greater storage flexibility reported compared to short-chain analogs; conservative refrigeration advised.
Vendor-dependent; experimental stability data not available.
Storage stability Shelf life Inventory management

4-Bromo-1-isopentylpyrazole – Procurement & Application Scenarios


Suzuki-Miyaura Cross-Coupling Scaffold

The 4-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with aryl- or heteroarylboronic acids. The 98% purity grade is recommended to ensure consistent catalyst turnover and minimize side reactions from halide impurities [1]. The isopentyl group provides a hydrophobic anchor that can occupy lipophilic pockets in target proteins, a feature not achievable with shorter-chain N-alkyl analogs. The predicted logP of 2.69 positions the compound in a favorable range for balancing aqueous solubility and membrane permeability in cell-based assays [2].

Fragment-Based Drug Discovery Building Block

As a brominated N1-alkylpyrazole, this compound is a suitable fragment for FBDD campaigns targeting enzymes such as cyclin-dependent kinases (CDKs), where 4-bromo-1H-pyrazole fragments have been crystallographically characterized in complex with CDK2 [3]. The isopentyl substituent extends the fragment into adjacent subpockets, potentially improving binding affinity and ligand efficiency compared to the unsubstituted 4-bromo-1H-pyrazole core [4]. Procurement of the 98% purity grade is advised for fragment screening to avoid false positives arising from impurities.

Intermediate for Functionalized Pyrazole Derivatives

The 4-bromo group can be converted to boronic acids/esters, amines, or other functional groups via established transformations, enabling diversification of the pyrazole core. The reported 85% synthetic yield from 4-bromopyrazole provides a benchmark for process chemists evaluating in-house synthesis versus commercial procurement . For scale-up purposes, the compound's predicted boiling point (256.7°C) and moderate volatility facilitate solvent removal without significant evaporative loss, a practical advantage over lower-boiling N-alkyl analogs [5].

Analytical Reference Standard

The compound's distinct physicochemical signature—logP 2.69, MDL MFCD12026053, and unique InChIKey PSQJFVJRFQJOBI-UHFFFAOYSA-N—makes it suitable as a retention time marker for reverse-phase HPLC method development and as a calibration standard for logP determination via shake-flask or chromatographic methods . Its higher lipophilicity relative to shorter-chain homologs provides a mid-range calibration point for lipophilicity scales spanning from hydrophilic (logP <1) to highly lipophilic (logP >4) compounds [6].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Cross-Coupling Scaffold
4-Bromo reactive handle; high-purity grade
Catalyst turnover consistency; impurity profile
Fragment-Based Drug Discovery Building Block
Brominated N1-isopentylpyrazole core; high purity
Binding affinity; false-positive avoidance in screening
Intermediate for Functionalized Pyrazoles
Synthetic yield benchmark; moderate volatility
Process scale-up feasibility; solvent removal efficiency
Analytical Reference Standard
Distinct physicochemical signature; higher lipophilicity
HPLC retention time calibration; logP method validation

Technical Documentation Hub

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